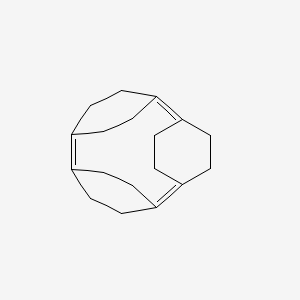
7-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate is a chemical compound that belongs to the class of tetralins It is characterized by a naphthalene ring system with a ketone and an acetate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Oxidation: The naphthalene derivative undergoes oxidation to introduce the ketone functional group at the 7-position.
Acetylation: The resulting ketone is then acetylated to form the acetate ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation and acetylation reactions using optimized conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
7-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: More oxidized naphthalene derivatives.
Reduction: 7-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl acetate.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate involves its interaction with specific molecular targets. The ketone and acetate functional groups play a crucial role in its reactivity and interactions with biological molecules. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide: This compound shares a similar naphthalene ring system but has an acetamide group instead of an acetate group.
Ethyl 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetate: Similar structure with an ethyl ester instead of an acetate group.
Uniqueness
7-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its combination of a ketone and acetate group makes it versatile for various chemical transformations and research applications.
Propriétés
Numéro CAS |
90266-12-9 |
|---|---|
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
(7-oxo-6,8-dihydro-5H-naphthalen-2-yl) acetate |
InChI |
InChI=1S/C12H12O3/c1-8(13)15-12-5-3-9-2-4-11(14)6-10(9)7-12/h3,5,7H,2,4,6H2,1H3 |
Clé InChI |
WHWSEWXRIKZYAU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC2=C(CCC(=O)C2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-propan-2-ylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14363883.png)
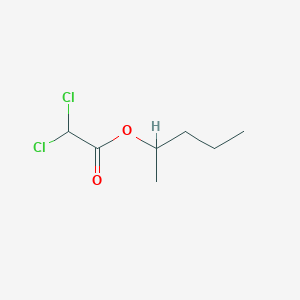
![Octahydro-1,4-methanocyclopenta[b]pyridine](/img/structure/B14363893.png)
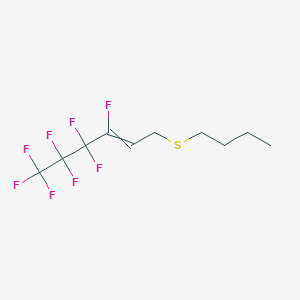


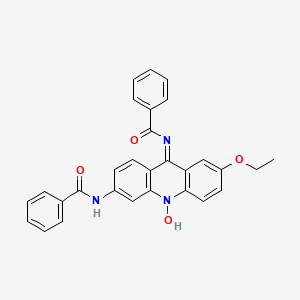
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(4-ethynylphenoxy)benzene]](/img/structure/B14363915.png)


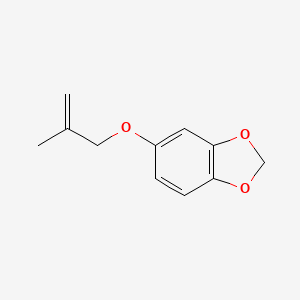
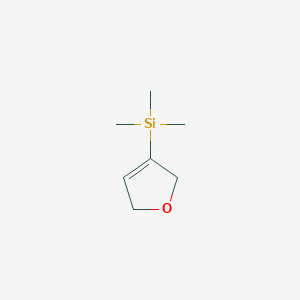
![2,2'-[Decane-1,10-diylbis(azanediylmethylene)]diphenol](/img/structure/B14363951.png)
